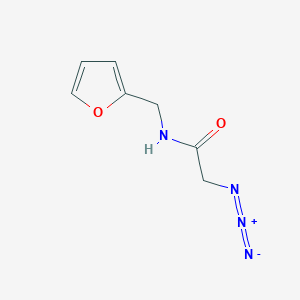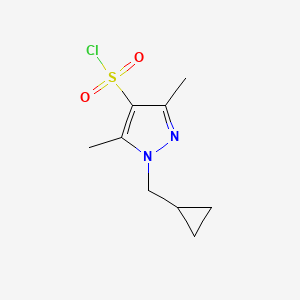
2-(3-Chloro-4-iodophenyl)-3-methylpyrazine
Übersicht
Beschreibung
2-(3-Chloro-4-iodophenyl)-3-methylpyrazine (CIPM) is an aromatic heterocyclic compound with a pyrazine ring and a phenyl ring attached. It is a colorless crystalline solid with a melting point of about 150°C and a boiling point of about 310°C. CIPM has been studied for its potential applications in various scientific and medical fields, such as synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
The chemical structure of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine shares similarities with various methylpyrazine derivatives, which have been studied extensively in chemical synthesis. For example, methylazines like methylpyrazine undergo successive chlorination when treated with N-chlorosuccinimide, leading to chloromethylpyrazines in preparative yields. This indicates the potential for halogenation reactions to modify the chemical structure of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine for various applications (Rubina, Iovel', Gol'dberg, & Shimanskaya, 1989).
Enzymatic Halogenation
Enzymatic halogenation is another area where compounds related to 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine could have applications. Pyrazoles and pyridine derivatives, including methylpyrazoles, can be chlorinated by the enzyme chloroperoxidase, yielding chloro derivatives in good yields. This suggests that enzymatic halogenation could be a potential route for the modification of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine, expanding its range of applications (Franssen, Boven, & Plas, 1987).
Photocyclization Studies
Photocyclization reactions offer insights into the behavior of halogenated aromatic compounds under light exposure. For instance, the photoreaction of 5-(2-iodophenyl)-1,3-diphenyl-Δ2-pyrazoline, closely related to the structure of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine, involves bond homolysis to yield products that depend on the solvent's hydrogen atom donor ability. These studies highlight the potential photoreactivity of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine, which could be leveraged in photodynamic therapy or photochemical synthesis (Grimshaw & Silva, 1983).
Eigenschaften
IUPAC Name |
2-(3-chloro-4-iodophenyl)-3-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClIN2/c1-7-11(15-5-4-14-7)8-2-3-10(13)9(12)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGATSKWMZLKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC(=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-iodophenyl)-3-methylpyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one](/img/structure/B1488516.png)
![2-amino-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-ol](/img/structure/B1488517.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488518.png)

![1-{[(3-Hydroxypropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488520.png)








![4-Chloro-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B1488535.png)